molecular formula C11H9FO3 B2610310 4-Ethoxy-6-fluorocoumarin CAS No. 527751-30-0

4-Ethoxy-6-fluorocoumarin

Cat. No.: B2610310
CAS No.: 527751-30-0
M. Wt: 208.188
InChI Key: ZBDYDCPYWZBECM-UHFFFAOYSA-N
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Description

4-Ethoxy-6-fluorocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The molecular formula of this compound is C11H9FO3, and it has a molecular weight of 208.19 g/mol .

Biochemical Analysis

Cellular Effects

Coumarin derivatives have been shown to exhibit selective lipid droplet and nuclear staining in live cells . This suggests that 4-Ethoxy-6-fluorocoumarin may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well known. Coumarin derivatives have been shown to display large Stokes shifts and high environmental sensitivity, with a significant increase in emission intensity in hydrophobic solvents . This suggests that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Coumarin derivatives are extensively used as substrates for detecting enzymatic activity in cells, homogenates, and solution . This suggests that this compound may have similar stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

The metabolic pathways involving this compound are not well known. Coumarins are derived from natural sources as phenylpropanoids via the basic biosynthetic pathway . This suggests that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-6-fluorocoumarin typically involves the reaction of 4-hydroxy-6-fluorocoumarin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-6-fluorocoumarin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarins .

Scientific Research Applications

4-Ethoxy-6-fluorocoumarin has several scientific research applications, including:

Comparison with Similar Compounds

  • 4-Methyl-6-fluorocoumarin
  • 4-Chloro-6-fluorocoumarin
  • 4-Ethoxy-7-fluorocoumarin

Comparison: 4-Ethoxy-6-fluorocoumarin is unique due to the presence of both ethoxy and fluorine groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the ethoxy group can enhance its solubility and bioavailability, while the fluorine atom can influence its metabolic stability and interaction with biological targets .

Properties

IUPAC Name

4-ethoxy-6-fluorochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-2-14-10-6-11(13)15-9-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDYDCPYWZBECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)OC2=C1C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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